Carcinogenic Potency (TD50) Comparison with NDMA (C1) and NDEA (C2)
N-Nitroso-N-methyl-N-dodecylamine (C12) exhibits a significantly higher TD50 value (0.537 mg/kg/day in rats) compared to the short-chain analogs NDMA (C1, 0.0959 mg/kg/day) and NDEA (C2, 0.0265 mg/kg/day) [1]. This indicates a lower carcinogenic potency on a per-weight basis [2].
| Evidence Dimension | Carcinogenic Potency (TD50) |
|---|---|
| Target Compound Data | 0.537 mg/kg/day (rat, harmonic mean) |
| Comparator Or Baseline | NDMA (CAS 62-75-9): 0.0959 mg/kg/day (rat); NDEA (CAS 55-18-5): 0.0265 mg/kg/day (rat) |
| Quantified Difference | C12 is 5.6-fold less potent than NDMA and 20.3-fold less potent than NDEA |
| Conditions | Chronic bioassay; Carcinogenic Potency Database (CPDB) standardized TD50 |
Why This Matters
The substantially lower potency of N-Nitroso-N-methyl-N-dodecylamine directly impacts the calculation of Acceptable Intake (AI) limits and risk assessment thresholds for pharmaceutical impurity control, providing a distinct quantitative basis for analytical method sensitivity requirements and procurement decisions.
- [1] Leadscope. (n.d.). N-Nitroso-N-methyl-N-dodecylamine: Carcinogenic Potency Database. Retrieved from https://www.leadscope.com/CPDB/chempages/N-NITROSO-N-METHYL-N-DODECYLAMINE.html View Source
- [2] Thresher, et al. (n.d.). Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Retrieved from https://ouci.dntb.gov.ua View Source
